4-(6-Hydroxynaphthalen-2-yl)benzene-1,2-diol
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Overview
Description
Coppersensor-1, commonly referred to as CS1, is a small-molecule, membrane-permeable fluorescent dye used for imaging labile copper pools in biological samples, including live cells. This compound comprises a boron dipyrromethene chromophore coupled to a thioether-rich receptor, which provides high selectivity for copper ions over other cellular metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coppersensor-1 involves the coupling of a boron dipyrromethene chromophore to a thioether-rich receptor. The preparation process typically takes 4-5 days and includes several steps such as the formation of the chromophore and its subsequent coupling to the receptor .
Industrial Production Methods
While specific industrial production methods for Coppersensor-1 are not widely documented, the synthesis process can be scaled up for larger production. The key steps involve maintaining the purity and stability of the compound during the synthesis and ensuring that the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Coppersensor-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: The thioether-rich receptor can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Coppersensor-1 include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of the chromophore, while substitution reactions can result in modified thioether receptors .
Scientific Research Applications
Coppersensor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent sensor for detecting copper ions in various chemical reactions.
Biology: Employed in live-cell imaging to study copper homeostasis and its role in cellular processes.
Medicine: Investigated for its potential in diagnosing and monitoring diseases related to copper dysregulation, such as Wilson’s disease and Alzheimer’s disease.
Mechanism of Action
Coppersensor-1 exerts its effects through the selective binding of copper ions. The boron dipyrromethene chromophore provides visible-wavelength excitation and emission profiles, minimizing cellular autofluorescence and photodamage. The thioether-rich receptor achieves selective and stable binding of copper ions in water over other cellular cations. Molecular recognition of copper ions by Coppersensor-1 triggers a significant increase in emission intensity, allowing for the detection and imaging of labile copper pools within living cells .
Comparison with Similar Compounds
Similar Compounds
Coppersensor-2: Another boron dipyrromethene-based fluorescent sensor with similar properties but different receptor structures.
Copper Green: A fluorescent dye used for detecting copper ions, but with different chromophore and receptor compositions.
Uniqueness
Coppersensor-1 is unique due to its high selectivity for copper ions and its ability to provide a significant increase in fluorescence upon binding. This makes it particularly useful for live-cell imaging and studying copper homeostasis in biological systems .
Properties
IUPAC Name |
4-(6-hydroxynaphthalen-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14-5-3-11-7-10(1-2-12(11)8-14)13-4-6-15(18)16(19)9-13/h1-9,17-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFFDYWHCCDSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.